molecular formula C11H12N2O6 B1679844 Nooglutil CAS No. 112193-35-8

Nooglutil

Cat. No. B1679844
M. Wt: 268.22 g/mol
InChI Key: XFZGYOJFPGPYCS-QMMMGPOBSA-N
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Description

Nooglutil, also known as N-5-HydroxyNicotinoyl-L-Glutamic acid , is a nootropic agent that was studied at the Research Institute of Pharmacology, Russian Academy of Medical Sciences as a potential treatment for amnesia . It has a variety of central nervous system effects . It combines L-glutamic acid and hydroxynicotinic acid (related to niacin, aka vitamin B3) .


Molecular Structure Analysis

Nooglutil has a molecular formula of C11H12N2O6 . Its average mass is 268.223 Da and its monoisotopic mass is 268.069550 Da . It contains a total of 31 bonds; 19 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aliphatic), 1 secondary amide (aromatic), 2 hydroxyl groups, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

Nooglutil has a molar mass of 268.225 g·mol−1 . The exact mass is 268.07 and the molecular weight is 268.220 . The elemental analysis shows that it contains C, 49.26; H, 4.51; N, 10.44; O, 35.79 .

Scientific Research Applications

Neuroprotection in Brain Trauma

Nooglutil has been studied for its potential neuroprotective effects in cases of acute craniocerebral trauma. Research on rats indicates that Nooglutil can prevent changes in mitochondrial respiration in the brain caused by trauma, suggesting its efficacy in mitigating brain damage after such incidents (Novikov & Kovaleva, 1997).

Influence on Learning and Memory

Studies have explored Nooglutil's impact on different forms of operant learning in rats. Findings suggest that Nooglutil can enhance certain types of learning responses, indicating its potential utility in cognitive enhancement or in treating cognitive impairments (Inozemtsev et al., 1993).

Pharmacokinetics and Bioavailability

The bioavailability of Nooglutil in tablet form has been evaluated in rabbits. This research is crucial in understanding how Nooglutil is absorbed and utilized in the body, which has implications for its effectiveness and potential therapeutic use (Chesnokova et al., 1998).

Impact on Electrical Activity in the Brain

Nooglutil's effects on electrical activity in the rat hippocampal CA1 area have been investigated. This research sheds light on how Nooglutil interacts with neural processes at a cellular level, potentially informing its use in neurological or psychiatric conditions (Motin et al., 2000).

Neurophysiological Analysis

A neurophysiological analysis of Nooglutil compared to other nootropics has been conducted, focusing on its effects on memory and cognitive processes. Such studies are critical for understanding Nooglutil's unique properties and potential advantages over other nootropic substances (Krapivin et al., 1994).

Treatment of Posttraumatic Hemorrhagic Stroke

Nooglutil has been evaluated for its neuroprotective action in rats with a model of hemorrhagic stroke. These findings could be pivotal in developing new treatments for stroke and related neurological conditions (Garibova et al., 2003).

Vestibular-Protective Properties

Research on rats and cats has shown that Nooglutil possesses vestibular-protective properties, suggesting its potential use in conditions related to motion sickness or vestibular disorders (Yasnetsov et al., 1995)

Safety And Hazards

The safety data sheet for Nooglutil advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-[(5-hydroxypyridine-3-carbonyl)amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c14-7-3-6(4-12-5-7)10(17)13-8(11(18)19)1-2-9(15)16/h3-5,8,14H,1-2H2,(H,13,17)(H,15,16)(H,18,19)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZGYOJFPGPYCS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=C1O)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920687
Record name Nooglutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nooglutil

CAS RN

112193-35-8
Record name Nooglutil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112193-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nooglutil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112193358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nooglutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOOGLUTYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09UM5JOS3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
GI Kovalev, EA Budygin, RR Gaĭnetdinov… - … 'noi Biologii i …, 1993 - europepmc.org
The influence of prenatal exposure to ethanol on endogenous Dopamine (DA) release from perfused isolated striata of 20-day-old rats was studied, as well as its correction by nootropic …
Number of citations: 5 europepmc.org
TA Voronina, GG Borlikova, TL Garibova… - Bulletin of Experimental …, 2002 - Springer
… /kg nooglutil in vivo increased the dissociation constant and density of D2 receptors. Increasing the dose to 100 mg/kg abolished this effect. Our findings suggest that nooglutil produces …
Number of citations: 1 link.springer.com
OV Povarova, TL Garibova, EI Kalenikova… - Eksperimental'naia i …, 2004 - europepmc.org
An ischemic cerebral affection zone amounting to 22.51+/-3.0% of the ipsilateral hemisphere volume was found on the frontal brain sections in the frontoparietal cortex of rats 72 h after …
Number of citations: 3 europepmc.org
SS Trofimov, RU Ostrovskaia… - Eksperimental'naia i …, 1992 - europepmc.org
Administration of ethanol (5 g/kg/day, per os) to the pregnant rats evoked delayed impairments of the learning and memory in the offspring. Prenatal alcoholization of the animals …
Number of citations: 3 europepmc.org
TL Garibova, IP Galaeva, TA Voronina… - Eksperimental'naia i …, 2003 - europepmc.org
The effect of the new nootropic drug nooglutyl, a positive modulator of AMPA-subtype glutamatergic receptors, was studied in rats with a model hemorrhagic stroke (HS)--posttraumatic …
Number of citations: 3 europepmc.org
AN Inozemtsev, TL Garibova, IV Khromova… - Eksperimental'naia i …, 1993 - europepmc.org
We studied effects of a new drug with nootropic action nooglutil (N-(5-hydroxynicotinoil)-L-glutaminic acid, OHK-10) on initial stages of different forms of operant behaviour in rats, …
Number of citations: 1 europepmc.org
VG Motin, VV Yasnetsov, SM Kovalev… - Bulletin of experimental …, 2000 - Springer
… showed that high concentrations of nooglutil and mexidol, but … by high concentrations of nooglutil and mexidol reduced CA1 … investigation of the effects of nooglutil and mexidol, original …
Number of citations: 2 link.springer.com
SV Krapivin, TA Voronina, NN Bogdanov… - Pharmaceutical …, 1994 - Springer
Considerable interest surrounding biogenetic-type membrane antioxidants with nootropic properties has focussed on the 3-hydroxy-pyridine derivative nooglutil, or N-(5-…
Number of citations: 3 link.springer.com
EA Chesnokova, AK Sariev, VP Zherdev… - Eksperimental'naia i …, 1998 - europepmc.org
… nooglutil in relation to the substance of the drug were conducted on rabbits. The nooglutil … Bioavailability of this drug form of nooglutil in relation to the substance of the drug was 104.3…
Number of citations: 3 europepmc.org
SS Trofimov, RU Ostrovskaia… - Eksperimental'naia i …, 1995 - europepmc.org
Novel nootropic compounds, nooglutyl (N-5-hydroxy (nicotinoyl)-L-glutamine acid, 25 mg/kg/day) and L-pyroglutamyl-D-alanine amide (1 mg/kg/day) administered intracutaneously …
Number of citations: 1 europepmc.org

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